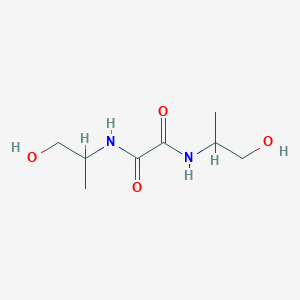

N,N'-bis(1-hydroxypropan-2-yl)oxamide

Description

Significance of Oxamide (B166460) Scaffolds in Modern Chemical Research

The oxamide core, characterized by a central diamide (B1670390) of oxalic acid, is a versatile building block in contemporary chemical research. Its significance stems from several key features. The oxamide moiety possesses both hydrogen bond donors (N-H groups) and acceptors (C=O groups), enabling self-assembly and the formation of predictable hydrogen-bonded networks. wikipedia.org This property is highly valuable in crystal engineering, the development of organic gelators, and materials science. acs.org

Furthermore, N,N'-disubstituted oxamides serve as effective multidentate ligands in coordination chemistry, capable of binding to various metal ions to form stable complexes. researchgate.net These complexes are investigated for their catalytic activity, magnetic properties, and potential as functional materials. The oxamide framework is also integral to the synthesis of biologically active compounds, with derivatives showing potential in medicinal chemistry. acs.orgresearchgate.net In polymer science, oxamide derivatives are used to create high-performance materials, such as those with enhanced thermal stability or specific viscoelastic properties for applications like foldable electronics. mdpi.comacs.org

Structural Classification of N,N'-bis(1-hydroxypropan-2-yl)oxamide as a Hydroxyalkyl-Substituted Oxamide Derivative

This compound is structurally defined by a central ethanediamide (oxamide) core, symmetrically substituted on both nitrogen atoms. The substituents are 1-hydroxypropan-2-yl groups.

Core Structure: The molecule is built upon the oxamide backbone (-CO-CO-NH-).

Substituents: Each nitrogen atom of the amide groups is attached to the second carbon of a propane (B168953) chain. This carbon is also bonded to a methyl group. The first carbon of the propane chain bears a primary hydroxyl (-OH) group.

This specific arrangement classifies this compound as an N,N'-disubstituted, secondary, hydroxyalkyl oxamide. The presence of two hydroxyl groups and the secondary amide functionalities are key structural features that dictate its chemical properties and potential applications. These functional groups can participate in extensive hydrogen bonding and act as coordination sites for metal ions.

Overview of Research Areas Pertaining to Oxamide Derivatives

Research into oxamide derivatives is diverse, spanning multiple disciplines:

Coordination Chemistry: N,N'-disubstituted oxamides are widely used as ligands to create mono- and polynuclear metal complexes. The ability of the amide and substituent groups (like hydroxyl groups) to coordinate with metal ions is a key area of study. nih.gov These complexes are explored for applications in catalysis and materials science. researchgate.net

Medicinal Chemistry: The oxamide scaffold is present in various molecules with demonstrated biological activity, including potential anticancer and antimicrobial properties. researchgate.netmdpi.com Research focuses on synthesizing novel derivatives and evaluating their therapeutic potential.

Polymer Chemistry: Hydroxyalkyl-substituted oxamides, such as N,N'-bis(2-hydroxyethyl)oxamide, are utilized as monomers or cross-linking agents in the synthesis of polymers like polyurethanes. These derivatives can impart improved thermal stability and mechanical properties to the resulting materials.

Materials Science: The self-assembly properties of oxamides, driven by hydrogen bonding, are exploited to create supramolecular structures, liquid crystals, and organic gelators. acs.org Recent studies have highlighted the use of oxamide-derived hydrogen bonds to develop high-performance viscoelastic films for advanced applications like foldable displays. acs.org

Scope and Objectives of Research on this compound

While extensive research exists for the broader class of oxamides, studies focusing specifically on this compound are less prevalent in publicly accessible literature. However, based on its structural features, the primary research objectives for this compound can be inferred:

Synthesis and Characterization: A primary objective is the efficient synthesis of the compound, likely through the reaction of diethyl oxalate (B1200264) with 2-amino-1-propanol. Subsequent detailed characterization using spectroscopic (NMR, IR) and crystallographic (X-ray diffraction) methods would be crucial to understand its molecular and supramolecular structure.

Coordination Chemistry: A key research avenue would be the investigation of its capabilities as a ligand. The presence of two hydroxyl groups and the amide functionalities makes it a potential multidentate ligand for a variety of metal ions. Research would focus on the synthesis and characterization of its metal complexes and the study of their resulting properties (e.g., catalytic, magnetic).

Polymer Applications: Given that similar hydroxyalkyl oxamides are used in polymer synthesis, a major objective would be to explore its use as a monomer or chain extender. Research would likely investigate its incorporation into polymers such as polyurethanes or polyesters to potentially enhance properties like thermal resistance, hydrolytic stability, and mechanical strength due to the stable oxamide linkage and the potential for hydrogen bonding from the hydroxyl groups.

Self-Assembly and Material Properties: The hydrogen bonding capabilities of the hydroxyl and amide groups suggest that this compound could form interesting supramolecular architectures. Research could explore its self-assembly in different solvents and its potential to act as an organogelator or a component in functional materials.

Physicochemical Data for N,N'-bis(hydroxyalkyl)oxamides

Specific experimental data for this compound is not widely available. The table below presents data for closely related hydroxyalkyl-substituted oxamides to provide representative properties.

| Property | Value for N,N'-bis(1-hydroxy-2-methylpropan-2-yl)oxamide molbase.com | Value for N,N'-bis(1-hydroxybutan-2-yl)oxamide chemsrc.com |

| CAS Number | 61051-10-3 | 61051-12-5 |

| Molecular Formula | C10H20N2O4 | C10H20N2O4 |

| Molecular Weight | 232.277 g/mol | 232.277 g/mol |

Note: The data presented is for structurally similar compounds and should be considered as representative examples.

Properties

IUPAC Name |

N,N'-bis(1-hydroxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(3-11)9-7(13)8(14)10-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHFNAYLLAUFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C(=O)NC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of N,n Bis 1 Hydroxypropan 2 Yl Oxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, as well as two-dimensional techniques, a complete picture of the atomic connectivity and environment within the N,N'-bis(1-hydroxypropan-2-yl)oxamide molecule can be constructed.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, and the splitting patterns, or multiplicities, arise from spin-spin coupling with neighboring protons.

Based on the structure of this compound, the following proton signals are anticipated:

-OH Protons: A broad singlet or triplet, depending on the solvent and temperature, corresponding to the hydroxyl protons. Its chemical shift can be variable.

-NH Protons: A triplet or doublet of triplets, due to coupling with the adjacent methine proton, for the amide protons.

-CH- (methine) Proton: A multiplet resulting from coupling with the neighboring amide proton, the methyl protons, and the methylene (B1212753) protons.

-CH₂- (methylene) Protons: Two diastereotopic protons that will likely appear as two separate multiplets (doublet of doublets each) due to coupling with the adjacent methine proton and the hydroxyl proton.

-CH₃ (methyl) Protons: A doublet, resulting from coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable (e.g., 2.0-5.0) | br s or t |

| -NH | ~8.0 | t or ddt |

| -CH- | ~4.0 | m |

| -CH₂- | ~3.5 | m |

| -CH₃ | ~1.2 | d |

This table is based on predicted values and typical chemical shift ranges. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The expected signals in the ¹³C NMR spectrum are:

C=O (carbonyl) Carbon: This will appear in the downfield region, characteristic of amide carbonyls.

-CH- (methine) Carbon: The carbon atom attached to the nitrogen.

-CH₂- (methylene) Carbon: The carbon atom attached to the hydroxyl group.

-CH₃ (methyl) Carbon: The terminal methyl carbon.

A study on oxamide (B166460) derivatives of amino acid esters provides insight into the expected chemical shift ranges for the carbonyl carbons in such structures. nih.gov General tables of ¹³C NMR chemical shifts also support the predicted values. organicchemistrydata.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160 |

| -CH- | ~50 |

| -CH₂- | ~65 |

| -CH₃ | ~18 |

This table is based on predicted values and typical chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between:

The -NH proton and the -CH- proton.

The -CH- proton and the -CH₂- protons.

The -CH- proton and the -CH₃ protons.

The -CH₂- protons and the -OH proton (if coupling is observed).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would confirm the following connections:

The -CH- proton to the -CH- carbon.

The -CH₂- protons to the -CH₂- carbon.

The -CH₃ protons to the -CH₃- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

The -NH proton to the C=O carbon.

The -CH- proton to the C=O carbon.

The -CH₂- protons to the -CH- carbon.

The -CH₃ protons to the -CH- carbon.

The application of these 2D NMR techniques allows for a step-by-step construction of the molecular fragments and their assembly into the final structure. westmont.eduiupac.org

The amide bonds in this compound can exhibit restricted rotation, leading to the existence of different conformers in solution. Variable temperature (VT) NMR studies can provide valuable information about these conformational dynamics. st-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the broadening and coalescence of signals, which can be used to determine the energy barriers for rotation around the amide bonds. researchgate.netnih.gov For example, a study on N,N-bis(2-hydroxyethyl)acetamide demonstrated the use of VT-NMR to quantify the rotational energy barrier. st-andrews.ac.uk Similar dynamic behavior would be expected for this compound.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms. rsc.orgrsc.org The chemical shift of the amide nitrogen is sensitive to factors such as hydrogen bonding, solvent effects, and the degree of resonance delocalization in the amide bond. For secondary amides, the ¹⁵N chemical shifts typically fall within a specific range. science-and-fun.de In a study of sterically hindered amides, ¹⁵N NMR was used in conjunction with ¹⁷O NMR to assess the electronic properties of the amide bond. rsc.orgrsc.org For this compound, the ¹⁵N NMR spectrum would be expected to show a single resonance for the two equivalent nitrogen atoms, providing a direct probe of the amide functionality.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its functional groups. The most prominent bands would be:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹, corresponding to the amide N-H stretching vibration.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹ for secondary amides. This is one of the most characteristic bands in the IR spectrum of amides.

N-H Bend (Amide II): A band of medium to strong intensity in the 1510-1570 cm⁻¹ region, resulting from a combination of N-H in-plane bending and C-N stretching.

C-N Stretch: This vibration contributes to the Amide II band and may also appear as a separate band at lower frequencies.

C-O Stretch: A band in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching of the primary alcohol.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR, less polar bonds can be more prominent in the Raman spectrum. For this compound, the Raman spectrum would also show characteristic bands for the amide and hydroxyl groups. The study of secondary amides by Raman spectroscopy has shown characteristic bands for Amide I and Amide V (N-H out-of-plane bend). nih.gov The symmetrical C-C bond of the oxalyl core might give a relatively strong Raman signal. A study on oxamide itself has utilized Raman spectroscopy to investigate its structure. researchgate.net

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| -OH | Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| -NH | Stretch | ~3300 | ~3300 |

| C-H | Stretch | 2850-3000 | 2850-3000 |

| C=O | Stretch (Amide I) | 1630-1680 (strong) | 1630-1680 (strong) |

| N-H | Bend (Amide II) | 1510-1570 | 1510-1570 |

| C-O | Stretch | 1000-1260 | 1000-1260 |

This table is based on typical vibrational frequencies for the respective functional groups.

Analysis of Amide I and Amide II Bands

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups within a molecule by detecting their vibrational transitions. biorxiv.org For this compound, the most telling signals are the Amide I and Amide II bands, which are hallmarks of the peptide-like oxalamide core.

The Amide I band , appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide group. biorxiv.orgresearchgate.net Its precise position is sensitive to the molecular environment and hydrogen bonding. The Amide II band , typically found between 1500–1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. biorxiv.orgnih.gov The presence and positions of these two strong absorption bands are definitive indicators of the secondary amide structure in the molecule. The position of the Amide II band is notably sensitive to isotopic exchange; substituting the amide proton with deuterium (B1214612) (N-H to N-D) causes a significant shift of this band to a lower wavenumber (~1450 cm⁻¹), a phenomenon used to study solvent exposure and protein structure. biorxiv.orgnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Amide I | 1600–1700 | Primarily C=O stretching vibration. biorxiv.orgresearchgate.net |

| Amide II | 1500–1600 | Combination of N-H bending and C-N stretching vibrations. biorxiv.orgnih.gov |

Characterization of Hydroxyl Group Vibrations

The this compound molecule contains two terminal hydroxyl (-OH) groups. In an IR spectrum, the O-H stretching vibration is one of the most recognizable features. Due to extensive intermolecular and intramolecular hydrogen bonding, this vibration typically appears as a very broad and strong absorption band in the region of 3200–3500 cm⁻¹. mdpi.com The breadth of the peak is a direct consequence of the various hydrogen-bonding environments within the sample, which slightly alter the bond strength and, therefore, the vibrational frequency of individual O-H groups. nih.gov In addition to the stretching vibration, a C-O stretching band, representing the bond between the carbon and the hydroxyl oxygen, is expected to appear in the fingerprint region, typically around 1000–1100 cm⁻¹. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200–3500 | Broad band indicating strong hydrogen bonding. mdpi.com |

| C-O Stretch | 1000–1100 | Sharp absorption related to the alcohol functional group. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. chemrxiv.org For this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecular ion, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. The non-destructive nature of ESI ensures that the molecular ion is a prominent peak in the spectrum, providing a direct measurement of the compound's molecular weight. chemrxiv.org Fragmentation can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS), which helps in structural confirmation. Common fragmentation pathways for similar amide-containing molecules involve the cleavage of the amide bond (C-N) and losses of small neutral molecules. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₈H₁₆N₂O₄), the theoretical exact mass can be calculated. HRMS analysis would be used to confirm this exact mass, thereby unambiguously verifying the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

| Technique | Expected Ion | Information Obtained |

| ESI-MS | [M+H]⁺, [M+Na]⁺ | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | Exact Mass and Elemental Formula (C₈H₁₆N₂O₄) Confirmation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound contains several types of electrons that can undergo electronic transitions: sigma (σ) bonding electrons, pi (π) bonding electrons in the carbonyl groups, and non-bonding (n) electrons on the oxygen and nitrogen atoms.

The expected transitions include:

π → π* transitions : Associated with the amide chromophore (C=O group), these transitions are typically strong and occur in the UV region. uomustansiriyah.edu.iqyoutube.com

n → π* transitions : These involve promoting a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding π* orbital of the carbonyl group. These transitions are generally weaker in intensity than π → π* transitions and appear at longer wavelengths. uomustansiriyah.edu.iqlibretexts.org

σ → σ* and n → σ* transitions : These higher-energy transitions are associated with the saturated portions of the molecule. They typically occur in the far-UV region (below 200 nm) and are often not observed in standard UV-Vis spectra. libretexts.orguomustansiriyah.edu.iq

The UV-Vis spectrum of this compound would therefore be expected to show characteristic absorptions in the 200-400 nm range, corresponding to the electronic transitions within its amide functional groups.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For N,N'-disubstituted oxamides, XRD studies have revealed that the central oxalamide group typically adopts a trans or anti-periplanar conformation. nih.govnih.gov

In the solid state, the structure of this compound would be heavily influenced by hydrogen bonding. It is anticipated that extensive intermolecular hydrogen bonds would form between the amide N-H donors and the carbonyl C=O acceptors of adjacent molecules, often resulting in the formation of centrosymmetric dimers or infinite chains. nih.govnih.gov Furthermore, the terminal hydroxyl groups (-OH) would participate in additional hydrogen bonding, linking these primary structures into a more complex three-dimensional supramolecular network. XRD analysis would precisely map this network, revealing the crystal packing and the specific intermolecular interactions that stabilize the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For a chiral molecule like this compound, which is derived from (S)- or (R)-2-aminopropan-1-ol, this technique would be essential to unequivocally establish its absolute configuration. The analysis would differentiate between the possible stereoisomers.

The conformation of the molecule would also be precisely determined. Typically, the central oxamide bridge (C-C-N-C=O) in related structures adopts a planar or near-planar conformation to maximize conjugation and facilitate hydrogen bonding. The orientation of the 1-hydroxypropan-2-yl substituents relative to this central plane would be defined by specific torsion angles. It would be expected that the molecule might adopt a trans conformation across the central C-C bond of the oxamide core, a feature commonly observed in similar structures.

A hypothetical data table for such an analysis would include:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| R-factor | Value |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The this compound molecule possesses multiple hydrogen bond donors (the amide N-H groups and the hydroxyl O-H groups) and acceptors (the carbonyl oxygen atoms and the hydroxyl oxygen atoms). This functionality would lead to the formation of a complex and robust three-dimensional hydrogen-bonding network.

Intramolecular Hydrogen Bonding: It is plausible that an intramolecular hydrogen bond could form between the amide N-H and the hydroxyl oxygen of the same substituent arm, or between the hydroxyl O-H and the amide carbonyl oxygen, leading to the formation of a stable five or six-membered ring.

A hypothetical table of hydrogen bond geometries would look like this:

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N-H···O=C | Value | Value | Value | Value |

| O-H···O(hydroxyl) | Value | Value | Value | Value |

| O-H···O=C | Value | Value | Value | Value |

Crystal Engineering Principles Applied to this compound and its Congeners

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Oxamides are excellent building blocks in crystal engineering due to their predictable and robust hydrogen bonding capabilities. sigmaaldrich.com

The design principles applied to this compound would leverage the strong and directional N-H···O=C hydrogen bond to create predictable supramolecular synthons. In many oxamide congeners, this interaction leads to the formation of one-dimensional tapes or two-dimensional layers. sigmaaldrich.comwikipedia.org The hydroxylated side chains of the target molecule introduce additional, strong hydrogen bonding sites (O-H···O). These can be used to link the primary tapes into more complex 3D networks, offering a higher degree of control over the final crystal architecture compared to simple alkyl-substituted oxamides.

By modifying the chirality or structure of the side chains (e.g., using N,N'-bis(1-hydroxybutan-2-yl)oxamide), it is possible to systematically alter the resulting supramolecular assembly. The introduction of different functional groups can tune the electronic and steric properties, influencing the crystal packing and, consequently, the material's physical properties. The study of these congeners helps in formulating a rational design strategy for creating crystalline materials with desired topologies and functionalities. researchgate.net

Computational and Theoretical Investigations of N,n Bis 1 Hydroxypropan 2 Yl Oxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,N'-bis(1-hydroxypropan-2-yl)oxamide, DFT calculations are instrumental in determining its optimized molecular geometry and electronic properties. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters for this compound. By calculating the electronic and vibrational energy levels, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netnih.govnih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| ¹H NMR (ppm) | 3.5 - 4.0 | -CH(OH) |

| 1.2 - 1.5 | -CH₃ | |

| 8.0 - 8.5 | -NH | |

| 4.0 - 4.5 | -OH | |

| ¹³C NMR (ppm) | 160 - 165 | C=O (amide) |

| 50 - 55 | -CH(NH) | |

| 65 - 70 | -CH(OH) | |

| 15 - 20 | -CH₃ | |

| IR (cm⁻¹) | 3300 - 3500 | O-H stretch |

| 3200 - 3400 | N-H stretch | |

| 1640 - 1680 | C=O stretch (Amide I) | |

| 1520 - 1570 | N-H bend (Amide II) | |

| UV-Vis (nm) | ~210 | π → π* transition |

| ~280 | n → π* transition |

Note: The data in this table are illustrative and based on typical values for similar functional groups predicted by DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time, particularly in a solvent environment. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the dynamics of intramolecular and intermolecular hydrogen bonds. This information is crucial for understanding its solubility and behavior in solution.

Quantum Chemical Studies of Hydrogen Bonding Interactions

The presence of hydroxyl (-OH) and amide (-NH) groups in this compound makes it capable of forming extensive hydrogen bond networks. nih.gov Quantum chemical methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are employed to characterize these interactions. nih.gov These studies can quantify the strength of individual hydrogen bonds, determine the preferred hydrogen bond donors and acceptors, and elucidate their role in stabilizing the molecular structure and crystal packing. nih.govmdpi.commdpi.com Both intramolecular hydrogen bonds (between the hydroxyl and amide groups within the same molecule) and intermolecular hydrogen bonds (between different molecules) are expected to play a significant role in the properties of this compound.

Structure-Property Relationship Modeling (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. biolmolchem.com For this compound, QSPR studies can be developed to predict various non-biological properties such as melting point, boiling point, and solubility. These models typically use a set of molecular descriptors calculated from the compound's structure to establish a correlation with the property of interest. biolmolchem.com By understanding these relationships, it is possible to conceptually design new molecules with desired physical and chemical properties.

Coordination Chemistry of N,n Bis 1 Hydroxypropan 2 Yl Oxamide and Its Derivatives

N,N'-bis(1-hydroxypropan-2-yl)oxamide as a Ligand.benchchem.comresearchgate.net

This compound is a multifaceted ligand with several potential coordination sites. researchgate.net Its structure, which includes amide, carbonyl, and hydroxyl functional groups, enables it to interact with metal centers in various ways, influencing the geometry and stability of the resulting complexes. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for coordination with a wide range of metal ions.

The coordinating behavior of this compound is defined by its three types of donor atoms: the amide nitrogen, the carbonyl oxygen, and the hydroxyl oxygen.

N-Amide: The nitrogen atoms of the amide groups are key coordination sites. Deprotonation of the amide protons leads to the formation of a strong anionic N-donor, which significantly enhances the stability of the metal complexes. mdpi.com This deprotonation is often facilitated by the presence of a base or the metal ion itself. The coordination of the amide nitrogen is a common feature in the complexes formed by oxamide-based ligands. mdpi.com

O-Carbonyl: The oxygen atoms of the carbonyl groups also participate in coordination. They can act as neutral donors, forming coordinate bonds with the metal center. In many instances, the carbonyl oxygen atoms, in conjunction with the amide nitrogen atoms, form a stable five-membered chelate ring.

The interplay between these donor atoms allows for a rich and varied coordination chemistry, with the specific mode of binding depending on factors such as the metal ion, the reaction conditions, and the pH of the medium.

This compound can exhibit a range of chelation modes and ligand denticities, contributing to the structural diversity of its metal complexes.

Bidentate (N,O): The ligand can coordinate to a metal ion through one amide nitrogen and the adjacent carbonyl oxygen, forming a five-membered chelate ring. This mode is common in situations where the ligand acts as a simple bidentate chelator.

Tetradentate (N,N',O,O'): In its deprotonated form, the ligand can act as a tetradentate chelator, coordinating to a single metal ion through both deprotonated amide nitrogens and both carbonyl oxygens. This results in a stable, planar coordination environment around the metal ion.

Bridging Ligand: The oxamide (B166460) core is well-suited to act as a bridging ligand between two metal centers. nih.govresearchgate.net In this mode, each of the N,O-chelate units coordinates to a different metal ion, leading to the formation of binuclear complexes. nih.gov The distance between the metal centers can be modulated by the nature of the bridging ligand.

The denticity of the ligand can thus vary from two to four, and its ability to act as a bridging ligand further expands the structural possibilities of its coordination compounds.

Synthesis and Characterization of Metal Complexes.nih.govresearchgate.net

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The characterization of these complexes relies on a combination of spectroscopic and electrochemical techniques to elucidate their structure and properties. nih.gov

This compound and its derivatives readily form complexes with a variety of transition metal ions, with copper(II) and iron(II) being notable examples.

Copper(II) Complexes: Copper(II) complexes of oxamide-type ligands have been extensively studied. researchgate.netnih.gov The ligand can coordinate to Cu(II) in a tetradentate fashion, forming a square-planar complex. mdpi.com The resulting complexes often exhibit interesting magnetic and electronic properties. Binuclear Cu(II) complexes, where the oxamide group acts as a bridge, are also common and have been investigated for their magnetic exchange interactions. nih.gov

Iron(II) Complexes: The coordination of this compound to iron(II) can result in complexes with varying spin states depending on the specific coordination environment and the presence of other ligands. researchgate.net These complexes are of interest for their potential to mimic the active sites of iron-containing enzymes and for their catalytic activity. nih.gov

The synthesis of these complexes often requires careful control of the reaction conditions, such as pH and stoichiometry, to isolate the desired product. researchgate.net

Spectroscopic techniques are indispensable for characterizing the metal-ligand interactions in these complexes.

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the d-d transitions of the metal ion and charge-transfer bands. For Cu(II) complexes with a square-planar geometry, a broad d-d absorption band is typically observed in the visible region. researchgate.net Changes in the position and intensity of these bands upon complexation can confirm the coordination of the ligand to the metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and high-spin Fe(II). nih.gov The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal ion. nih.gov For Cu(II) complexes, the g-values and hyperfine coupling constants can be used to determine the geometry of the complex and the nature of the donor atoms. nih.govresearchgate.net

| Spectroscopic Technique | Information Obtained |

| UV-Vis | d-d transitions, charge-transfer bands, confirmation of complexation. researchgate.netnih.gov |

| CD | Stereochemistry and conformation of chiral complexes. |

| EPR | Electronic structure, coordination environment of paramagnetic metal ions. nih.govnih.govresearchgate.net |

Cyclic voltammetry and other electrochemical techniques are used to study the redox properties of the metal complexes. nih.gov These studies can reveal information about the stability of different oxidation states of the metal ion within the complex and the reversibility of the redox processes. nih.gov The redox potentials of the complexes are influenced by the nature of the ligand and the coordination geometry. For instance, the oxidation of a Pd(II) complex of an N,N'-bis(aminoethyl)oxamide ligand has been shown to occur in a two-electron process. nih.gov

Structural Analysis of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of coordination compounds. For metal complexes of this compound, this method would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Although a specific crystal structure for a complex of this compound is not found in the surveyed literature, analysis of related oxamide complexes allows for educated predictions. Oxamide ligands are well-known for their ability to act as bridging ligands, coordinating to two or more metal centers. The N,N'-bis(substituted)oxamide framework typically provides a tetradentate N₂O₂ coordination environment after the deprotonation of the amide protons. The coordination often involves the two nitrogen atoms and the two oxygen atoms of the amide groups.

For instance, studies on other N,N'-disubstituted oxalamides show that they form stable complexes with various transition metals. mdpi.com In these structures, the oxalamide core often leads to the formation of polynuclear complexes where the ligand bridges two metal ions. mdpi.com The pendant hydroxypropyl groups on this compound could also participate in coordination, especially if the amide groups are not deprotonated, or they could form extensive hydrogen bonding networks that stabilize the crystal packing. eurjchem.com

The geometry around the metal center would be dictated by the nature of the metal ion and the coordination mode of the ligand. For example, with transition metals like Cu(II) or Ni(II), square planar or distorted octahedral geometries are common. nih.govresearchgate.net In a potential dimeric complex, two ligands could bridge two metal centers, with each metal ion being coordinated by the N,O-donor set from each ligand. The resulting structure could feature a central planar M₂(N₂O₂)₂ core.

Table 1: Predicted Crystallographic Data for a Hypothetical Metal Complex This table is illustrative and based on typical values for related oxamide complexes.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or C2/c |

| Metal Ion | Cu(II), Ni(II), Zn(II) |

| Coordination Geometry | Square Planar or Distorted Octahedral |

| Key Bond Distances | M-N (amide): ~2.0 Å, M-O (amide): ~1.95 Å |

Theoretical Studies on Metal-Ligand Bonding and Stability

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and bonding characteristics of coordination compounds. nih.gov Such studies on complexes of this compound would complement experimental data by providing insights into the nature of the metal-ligand interactions.

DFT calculations can be used to optimize the geometry of the complexes, predict spectroscopic properties (like IR and UV-Vis spectra), and analyze the frontier molecular orbitals (HOMO and LUMO). researchgate.net The analysis of HOMO and LUMO energy levels helps in understanding the electronic transitions and the reactivity of the complexes. For many metal complexes with oxamide-type ligands, the HOMO is often localized on the ligand, while the LUMO may have significant metal character, indicating the possibility of ligand-to-metal charge transfer (LMCT) bands in their electronic spectra. nih.gov

Natural Bond Orbital (NBO) analysis is another theoretical method that can quantify the donor-acceptor interactions between the ligand's donor atoms (N and O) and the metal center. This would reveal the strength and nature (covalent vs. electrostatic) of the metal-ligand bonds. For related systems, significant charge transfer from the lone pairs of the nitrogen and oxygen donor atoms to the vacant orbitals of the metal ion is typically observed, confirming the formation of strong coordinate bonds.

Computational studies on analogous systems, such as bis-chelate oxime-amide ligands, have been used to compute UV-Vis absorption spectra, which show good agreement with experimental results. nih.gov Similar theoretical approaches for this compound complexes would be invaluable for interpreting experimental spectroscopic data and understanding the factors that govern their stability.

Polymetallic Complexes and Supramolecular Assembly through Coordination

The bifunctional nature of the oxamide bridge makes ligands like this compound excellent candidates for the construction of polymetallic complexes and supramolecular architectures. The ligand can bridge two metal centers, leading to the formation of discrete dinuclear or trinuclear species, or it can extend into one-, two-, or three-dimensional coordination polymers.

The formation of such assemblies is often guided by the coordination preferences of the metal ion and the geometry of the ligand. For instance, linear metal ions could lead to the formation of 1D chains, while metal ions with tetrahedral or octahedral coordination spheres could promote the formation of more complex 2D or 3D networks.

Furthermore, the hydroxyl groups in the 1-hydroxypropan-2-yl substituents play a crucial role in directing the supramolecular assembly through hydrogen bonding. nih.gov These hydrogen bonds can link individual complex units, forming higher-order structures. nih.gov For example, a dinuclear complex could be linked to adjacent identical units via O-H···O hydrogen bonds between the hydroxyl groups and the carbonyl oxygen atoms of a neighboring complex. This results in a robust supramolecular framework. The interplay between the primary coordination bonds and these secondary hydrogen bonding interactions is a key principle in crystal engineering. nih.gov

The study of related bis(pyridyl)oxamide ligands has shown the formation of one-dimensional chains and metallocycles through coordination, which are further assembled into higher-dimensional structures via hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar behavior, with the added influence of its flexible and hydrogen-bond-donating side chains, potentially leading to novel and complex supramolecular structures.

Materials Science Applications of N,n Bis 1 Hydroxypropan 2 Yl Oxamide and Its Derivatives

Corrosion Inhibition Studies

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with π-electrons, are effective corrosion inhibitors for various metals and alloys. mdpi.com The molecular structure of oxamide (B166460) derivatives allows them to adsorb onto metal surfaces, creating a protective barrier that mitigates corrosive attacks in aggressive environments. mdpi.commdpi.com The effectiveness of these inhibitors is often attributed to their ability to interact with the metal surface via their functional groups. mdpi.com

The primary mechanism by which N,N'-bis(1-hydroxypropan-2-yl)oxamide and related compounds inhibit corrosion is through the formation of an adsorbed film on the metal surface. nih.gov This process involves the interaction of the inhibitor's molecules with the metal. The adsorption can be influenced by the nature of the metal surface, the structure of the inhibitor, and the corrosive medium itself. mdpi.com

The film formation is generally understood to occur through the following steps:

Adsorption: The inhibitor molecules, containing polar functional groups with nitrogen and oxygen atoms, are adsorbed onto the metal surface. ekb.eg This adsorption blocks the active sites where corrosion processes (both anodic dissolution of the metal and cathodic reactions) would typically occur. nih.govresearchgate.net

Coordination: The nitrogen and oxygen atoms in the oxamide and hydroxyl groups can share their lone pair electrons with the vacant d-orbitals of the metal atoms, forming coordinate bonds. This interaction strengthens the bond between the inhibitor and the metal surface. ekb.eg

Protective Barrier: The adsorbed layer of inhibitor molecules forms a physical barrier that isolates the metal from the corrosive environment. ekb.eg This film reduces the diffusion of corrosive species (like Cl⁻ and H⁺ ions) to the metal surface and the diffusion of metal cations into the solution. A higher concentration of the inhibitor generally leads to a more complete and protective film. nih.gov

The adsorption process can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which involves charge sharing or transfer and the formation of a coordinate-type bond. mdpi.comnih.gov The standard free energy of adsorption (ΔG°ads) values, often calculated using adsorption isotherms like the Langmuir isotherm, can indicate the nature of this interaction. nih.govresearchgate.net

Electrochemical techniques are crucial for evaluating the performance and understanding the mechanism of corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/solution interface. nih.gov In a typical EIS experiment for a corrosion system, the results are often represented as Nyquist plots. For an uninhibited system, a single semicircle is often observed. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly. researchgate.net This increase in the semicircle diameter corresponds to an increase in the charge transfer resistance (Rct), which indicates a slower corrosion process due to the formation of the protective inhibitor film. researchgate.netresearchgate.net Concurrently, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules. researchgate.netresearchgate.net

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct, Ω·cm²) | Double-Layer Capacitance (Cdl, µF·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 50 | 200 | - |

| 1x10⁻⁴ | 250 | 150 | 80.0 |

| 5x10⁻⁴ | 750 | 100 | 93.3 |

| 1x10⁻³ | 1500 | 75 | 96.7 |

Role as Intermediates for Polymers and Polymer Stabilizers

The structure of this compound, featuring two hydroxyl (-OH) functional groups, makes it a suitable candidate as a monomer or chain extender in the synthesis of various polymers. These terminal hydroxyl groups can react with other monomers containing functional groups like carboxylic acids, isocyanates, or acid chlorides to form polyesters, polyurethanes, and other condensation polymers. The rigid oxamide core can impart desirable properties such as thermal stability, improved mechanical strength, and defined molecular geometry to the resulting polymer backbone. In industrial applications, related compounds are utilized in synthesizing advanced materials and polymers due to their chemical stability and reactivity.

Applications in Crystal Engineering and Supramolecular Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. N,N'-disubstituted oxamides are excellent building blocks for supramolecular assembly due to the strong and directional hydrogen-bonding capabilities of the central oxamide group. nih.gov

Functional Materials Derived from Oxamide Scaffolds

The oxamide scaffold is a versatile platform for creating a variety of functional materials. By chemically modifying the side chains attached to the oxamide core, materials with tailored properties can be developed. For instance, the corrosion inhibitors discussed earlier are a prime example of functional materials derived from this scaffold. semanticscholar.org Furthermore, the ability of the oxamide group to act as a ligand and form stable complexes with various metal ions allows for its use in coordination chemistry to create catalysts or magnetic materials. The incorporation of the this compound unit into polymer chains can lead to functional polymers with enhanced thermal stability or specific metal-ion binding capabilities.

Potential in Analytical Chemistry (e.g., as reagents or indicators, excluding biological sensing)

The oxamide core's ability to interact with metal centers makes it valuable in synthetic and analytical chemistry. Compounds containing the oxamide or structurally similar hydrazone functionalities have been employed as analytical reagents. mdpi.com They can be used for the selective extraction and determination of metal ions. For example, some hydrazone derivatives have been utilized as reagents for the extraction of trace amounts of copper(II), nickel(II), and cobalt(II). mdpi.com The formation of a colored complex between the oxamide-based ligand and a specific metal ion could also serve as the basis for colorimetric or spectrophotometric methods of analysis. The strong binding affinity and potential for selectivity make these compounds promising candidates for the development of new chemical sensors and indicators. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of N,N'-disubstituted oxamides has traditionally been achieved through methods like the reaction of oxalyl chloride with a corresponding amine or reacting diethyloxalate with an amine in an alcohol solvent. mdpi.com While effective, these classical routes are giving way to more advanced and efficient strategies.

Future research is expected to focus on developing novel catalytic systems. For instance, the catalytic carbonylation of amines has emerged as a promising alternative for creating oxamide (B166460) derivatives. mdpi.com Another avenue for exploration involves adapting modern cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig aminations, which have been successfully used to create complex N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds and could be tailored for the synthesis of functionalized oxamides. nih.gov The development of diversity-oriented synthesis (DOS) strategies could also rapidly generate libraries of oxamide derivatives from simple starting materials, enabling the exploration of structure-activity relationships. nih.gov For a compound like N,N'-bis(1-hydroxypropan-2-yl)oxamide, these advanced methods could offer higher yields, greater purity, and access to more complex analogues with unique functionalities.

Advanced Characterization Techniques for Complex Systems

As this compound is integrated into more complex materials and systems, such as polymers or metal-organic frameworks, the need for sophisticated characterization techniques becomes paramount. While standard spectroscopic methods like FT-IR, NMR, and mass spectrometry remain fundamental for confirming chemical structures mdpi.comnih.gov, future research will increasingly rely on a suite of advanced analytical tools to probe the material's properties at various scales.

Single-crystal X-ray diffraction (SC-XRD) will continue to be crucial for elucidating the precise three-dimensional arrangement of atoms and understanding the nature of intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of oxamides. mdpi.comnih.gov For systems where this compound acts as a ligand in metal complexes, techniques such as Electron Spin Resonance (ESR) spectroscopy and magnetic susceptibility measurements will be vital for determining the electronic structure and magnetic properties. nih.gov Furthermore, thermal analysis methods like Thermogravimetric Analysis (TGA) are essential for assessing the thermal stability of new materials derived from this oxamide. nih.gov

Table 1: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance for Oxamide Systems |

|---|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. mdpi.com | Elucidates hydrogen-bonding networks and coordination geometry in metal complexes. mdpi.comnih.gov |

| Electron Spin Resonance (ESR) Spectroscopy | Investigates the electronic environment of paramagnetic species, such as certain metal ions. nih.gov | Characterizes metal-ligand interactions in paramagnetic complexes of the oxamide. nih.gov |

| Thermal Gravimetric Analysis (TGA) | Measures changes in physical and chemical properties as a function of increasing temperature. nih.gov | Determines the thermal stability and decomposition profile of polymers or complexes. nih.gov |

Rational Design of Oxamide-Based Materials through Computational Approaches

The "trial-and-error" approach to materials discovery is increasingly being supplanted by rational design, heavily supported by computational modeling. Future research on this compound and its derivatives will lean heavily on computational tools to predict material properties and guide synthetic efforts. bohrium.com

Quantum mechanics, particularly Density Functional Theory (DFT), and molecular dynamics (MD) simulations are powerful methods for investigating the conformational and energetic properties of molecules and their interactions within larger systems. researchgate.net These approaches can be used to predict how the introduction of the this compound moiety will affect the properties of a polymer, the binding affinity of a ligand to a metal center, or the self-assembly behavior of supramolecular structures. As part of the broader Materials Genome Initiative, high-throughput computational screening can accelerate the discovery of novel materials for specific applications by simulating the properties of vast libraries of virtual compounds. asu.edu Recent advances even allow for substrate-aware computational design, which can predict the structure and stability of materials when synthesized on a specific surface, a critical factor for applications in electronics and catalysis. arxiv.org

Exploration of New Non-Clinical Applications

The inherent structural features of the oxamide group—its rigidity, planarity, and capacity for strong hydrogen bonding—make it an attractive building block for a variety of advanced materials. While oxamides have been explored for roles in fertilizers and as stabilizers wikipedia.org, future research concerning this compound will likely focus on higher-value, non-clinical applications.

One significant area is in coordination chemistry, where N,N'-disubstituted oxamides serve as versatile multiatom bridging ligands for creating polynuclear metal complexes with interesting magnetic or catalytic properties. mdpi.comnih.gov The additional hydroxyl groups on this compound provide extra coordination sites, potentially leading to novel complex geometries and functionalities. Another emerging application is in advanced polymer science. For example, the incorporation of oxamide groups into silicone-based polymers has been shown to create hierarchical hydrogen bonds, leading to clear viscoelastic films with exceptional durability suitable for next-generation foldable displays. acs.org Furthermore, the electronic properties of related heterocyclic structures suggest that oxamide-based molecules could be designed as hole-selective layers in hybrid organic-inorganic solar cells. acs.org

Table 2: Potential Non-Clinical Applications for Oxamide-Based Materials

| Application Area | Role of the Oxamide Moiety | Potential Contribution of this compound |

|---|---|---|

| Coordination Chemistry | Acts as a rigid, multiatom bridging ligand to form polynuclear metal complexes. mdpi.comnih.gov | Hydroxyl groups offer additional coordination sites for novel structures. |

| Advanced Polymers | Forms strong, directional hydrogen bonds that enhance mechanical properties like durability. acs.org | Can be integrated into polymer backbones to control viscoelasticity and thermal stability. |

Integration into Multicomponent Systems and Hybrid Materials

The ability of the oxamide functional group to direct self-assembly through robust hydrogen bonding makes it an ideal candidate for the bottom-up construction of complex, ordered materials. wikipedia.org Future research will focus on integrating this compound into multicomponent systems where its specific chemical properties can be harnessed.

This includes the development of hybrid organic-inorganic materials, where the organic oxamide component can interface with an inorganic framework (like silica (B1680970) or a metal oxide) to create materials with combined properties. The hydroxyl groups of this compound are particularly advantageous here, as they can form strong covalent or hydrogen bonds with the inorganic phase, leading to enhanced stability and interfacial compatibility. An example of this trend is the development of hybrid heterojunction solar cells, which combine crystalline silicon with organic polymer layers that act as hole-selective layers. acs.org The strategic design of oxamide-containing molecules for these layers could improve device efficiency and stability.

Sustainable Production and Environmental Considerations

A significant trend across the chemical sciences is the push toward green and sustainable chemistry. Future research on the production of this compound will need to address these considerations. This involves moving away from stoichiometric reagents and harsh solvents toward more environmentally benign alternatives.

The development of efficient catalytic processes, such as the catalytic carbonylation of amines, is a key step in this direction as it can reduce waste and energy consumption compared to classical synthetic routes. mdpi.com Beyond production, there is a growing focus on the entire lifecycle of chemicals, including their environmental fate and potential for creating a circular economy. rsc.org Research may explore the design of oxamide-based polymers that are biodegradable or can be chemically recycled back to their monomeric components. For instance, studies on poly(butylene adipate-co-terephthalate) (PBAT) films show a move towards creating eco-friendly alternatives to traditional plastics, a field where functional monomers like oxamide derivatives could contribute. acs.org

Q & A

Q. What are the common synthetic routes for N,N'-bis(1-hydroxypropan-2-yl)oxamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between oxalyl chloride and amino alcohols. For example, ethyl oxalyl chloride reacts with 1-amino-2-propanol under controlled conditions (e.g., THF solvent, low temperature, and stoichiometric ratios) to yield the target molecule. Reaction optimization involves adjusting solvent polarity, temperature (e.g., 273 K for slow addition), and purification via recrystallization from ethanol/water mixtures . Characterization is performed using elemental analysis, -NMR, and LC-MS to confirm purity and structure .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The compound’s planar geometry, intramolecular hydrogen bonds (N–H⋯O), and torsion angles are analyzed using programs like SHELXL . For example, weak hydrogen bonds (2.0–2.5 Å) stabilize the planar conformation, while deviations in dihedral angles (e.g., 11.44° between benzene and oxamide planes) reveal steric or electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR identifies hydroxypropanol protons (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for –OH and –CH–O).

- FT-IR : Stretching frequencies for amide C=O (~1650 cm) and O–H (~3300 cm) confirm functional groups.

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., 60.20% C, 7.58% H, 15.04% N) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the coordination chemistry of this compound?

The oxamide moiety acts as a bridging ligand in transition metal complexes. Substituting hydroxypropanol groups with pyridyl or sulfonamide moieties alters coordination geometry (e.g., tetrahedral vs. octahedral) and magnetic properties. For instance, Cu(II) complexes with dissymmetric oxamide ligands exhibit unique hydrogen-bonded networks and Jahn-Teller distortions . Computational modeling (DFT) can predict ligand field effects and spin states .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include:

- Disorder in hydroxy groups : Restrained refinement in SHELXL resolves positional ambiguity .

- Weak hydrogen bonds : High-resolution data (≤ 0.8 Å) and low-temperature measurements improve electron density maps .

- Twinned crystals : Integration of multiple datasets or use of twin-law matrices in refinement software .

Q. How can contradictory data in synthetic yields or structural parameters be reconciled across studies?

Discrepancies often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve yields vs. THF .

- Crystallization conditions : Slow evaporation from ethanol/water (66% yield) vs. rapid cooling (lower yield) .

- Substituent effects : Bulkier groups (e.g., pyridyl vs. hydroxyethyl) reduce planarity, altering bond lengths by ~0.05 Å .

Q. What strategies are employed to functionalize This compound for targeted applications?

- Nitration : Mixed acid (HSO/HNO) introduces nitro groups, but competing O-nitration requires careful acid ratio control .

- Chlorination : Thionyl chloride converts hydroxyl groups to chlorides, enabling cross-coupling reactions .

- Metal coordination : Pre-treatment with Ag(I) or Cu(II) salts forms stable complexes for catalysis or materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.